7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloroaniline with 3-fluorobenzaldehyde in the presence of a base can lead to the formation of the desired oxazine ring. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production. These methods not only improve efficiency but also reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure and exhibit comparable biological activities.
1,3-Oxazines: These are another class of oxazines with diverse applications in medicinal chemistry.
Uniqueness
7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C14H11ClFNO |
---|---|
Molecular Weight |
263.69 g/mol |
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11ClFNO/c15-10-4-5-12-14(7-10)18-8-13(17-12)9-2-1-3-11(16)6-9/h1-7,13,17H,8H2 |
InChI Key |
CCARIRHHXYRHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.